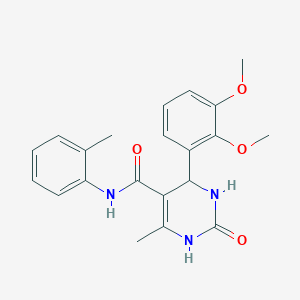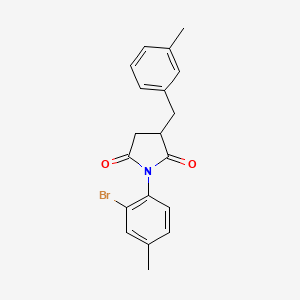![molecular formula C18H19ClN4O B4999864 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B4999864.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide, also known as CMH-1, is a small molecule compound that has gained attention in the scientific community due to its potential applications as a tool for cancer research. This compound has been shown to have a high affinity for binding to the proteasome, a complex protein structure that plays a crucial role in regulating cellular processes. In
Mecanismo De Acción
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide binds to the proteasome at the active site of the chymotrypsin-like subunit, preventing the degradation of ubiquitinated proteins and leading to their accumulation within the cell. This ultimately leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB pathway, which plays a key role in regulating inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments is its high selectivity for the chymotrypsin-like activity of the proteasome, making it a valuable tool for investigating the role of this complex protein structure in cancer progression. However, one limitation of using this compound is its relatively low potency compared to other proteasome inhibitors, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide. One area of interest is the development of more potent derivatives of this compound that could be used as more effective tools for investigating the proteasome in cancer research. Additionally, further investigations into the anti-inflammatory effects of this compound could lead to the development of new treatments for inflammatory diseases. Finally, studies exploring the potential use of this compound in combination with other cancer therapies could provide valuable insights into the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide involves a multi-step process that begins with the reaction of 3-chloro-4-methylaniline with 2-aminobenzoic acid to form 3-chloro-4-methyl-N-(2-carboxyphenyl)aniline. This intermediate is then reacted with pentanoyl chloride to form N-(3-chloro-4-methylphenyl)-N-(2-pentanoylphenyl)amine. Finally, this compound is reacted with sodium azide and copper sulfate to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. This compound has been used in a variety of studies to investigate the role of the proteasome in cancer progression and to identify potential targets for cancer therapy. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-3-4-5-18(24)20-13-7-9-16-17(10-13)22-23(21-16)14-8-6-12(2)15(19)11-14/h6-11H,3-5H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPIMKQRZGVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4999801.png)

![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)

![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4999847.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![N-{2-[(4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B4999857.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-1-cyclopentene-1-carboxamide](/img/structure/B4999870.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999889.png)